5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3,4-dimethoxybenzyl group in this compound enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Pharmacokinetics
. This suggests that the compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This suggests that temperature and pH could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
- 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3,4-Dimethoxybenzyl)-1,3,4-triazol-2-amine
Uniqueness
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 3,4-dimethoxybenzyl group and the thiadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced solubility and stability, which are not observed in similar compounds. Additionally, the specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKEBSOCPEXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353419 | |
Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313957-85-6 | |
Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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